

experimental protocol for the synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

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Compound of Interest

Compound Name: 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

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Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of **3-Hydroxy-5-(methoxycarbonyl)benzoic acid**, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the esterification of 5-hydroxyisophthalic acid to yield the intermediate, dimethyl 5-hydroxyisophthalate, followed by a selective monohydrolysis to afford the final product.

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-hydroxyisophthalate

This procedure details the Fischer esterification of 5-hydroxyisophthalic acid.

Materials:

- 5-Hydroxyisophthalic acid
- Methanol (reagent grade)

- p-Toluenesulfonic acid monohydrate (catalyst)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-hydroxyisophthalic acid.
- Add a large excess of methanol to the flask, sufficient to dissolve the starting material upon heating.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5-10 mol% relative to the 5-hydroxyisophthalic acid).
- Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.

- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 5-hydroxyisophthalate.
- The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

This procedure outlines the selective monohydrolysis of dimethyl 5-hydroxyisophthalate.^[1]

Materials:

- Dimethyl 5-hydroxyisophthalate
- Tetrahydrofuran (THF)
- Sodium hydroxide (NaOH), dilute aqueous solution (e.g., 0.1 M)
- Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)
- Deionized water
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- pH paper or pH meter

Procedure:

- Dissolve dimethyl 5-hydroxyisophthalate in a mixture of THF and deionized water in a round-bottom flask.
- Cool the flask to 0 °C in an ice bath with stirring.
- Slowly add one equivalent of a dilute aqueous sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC to observe the formation of the mono-acid and the consumption of the diester.
- Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with a dilute hydrochloric acid solution.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude **3-Hydroxy-5-(methoxycarbonyl)benzoic acid** can be purified by recrystallization.

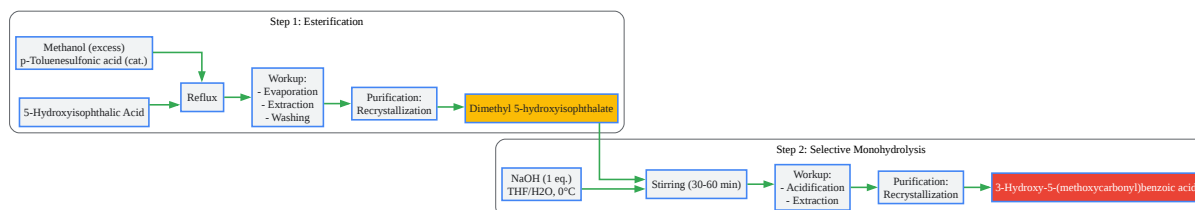
Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

Parameter	Step 1: Esterification	Step 2: Monohydrolysis
Starting Material	5-Hydroxyisophthalic acid	Dimethyl 5-hydroxyisophthalate
Reagents	Methanol, p-Toluenesulfonic acid	THF, Water, Sodium Hydroxide
Product	Dimethyl 5-hydroxyisophthalate	3-Hydroxy-5-(methoxycarbonyl)benzoic acid
Typical Yield	>90%	High (near quantitative)[1]
Purity	>95% after purification	>98% after purification
Melting Point (°C)	162-164	Not specified

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **3-Hydroxy-5-(methoxycarbonyl)benzoic acid**.



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Caption: Experimental workflow for the two-step synthesis.

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References

- 1. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
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